

# SRX3177: A Technical Guide to a Triple-Action Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SRX3177 is a novel small molecule inhibitor engineered to simultaneously target three key oncogenic pathways: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4.[1][2] This multi-targeted approach is designed to overcome the resistance mechanisms that often limit the efficacy of single-agent therapies. Preclinical studies have demonstrated the potential of SRX3177 in various cancer models and have also revealed its utility as an antiviral agent against SARS-CoV-2. This document provides a comprehensive overview of the chemical properties, structure, and biological activities of SRX3177, including summaries of key quantitative data and representative experimental protocols.

## **Structure and Chemical Properties**

**SRX3177** is a thienopyranone-based compound with a complex heterocyclic structure.[3] Its chemical and physical properties are summarized in the tables below.

## Table 1: Chemical Identifiers and Properties of SRX3177



| Property          | Value                                                                                                                                      |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 7-Cyclopentyl-N,N-dimethyl-2-((4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[1] |  |
| CAS Number        | 2241237-51-2[1]                                                                                                                            |  |
| Molecular Formula | C31H32N6O4S[1]                                                                                                                             |  |
| Molecular Weight  | 584.70 g/mol [1]                                                                                                                           |  |
| SMILES            | O=C1C=C(N2CCOCC2)OC3=C1SC=C3C4=CC<br>=C(NC5=NC6=C(C=C(N6C7CCCC7)C(N(C)C)=<br>O)C=N5)C=C4                                                   |  |
| Appearance        | Light yellow to brown solid                                                                                                                |  |
| Solubility        | Soluble in DMSO (25 mg/mL)                                                                                                                 |  |

# **Biological Activity and Mechanism of Action**

**SRX3177** exerts its biological effects by concurrently inhibiting three distinct signaling pathways crucial for cell growth, proliferation, and survival.

#### Inhibition of CDK4/6

**SRX3177** is a potent inhibitor of CDK4 and CDK6, key enzymes that regulate the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, **SRX3177** prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 checkpoint and preventing cancer cell proliferation.[2]

#### **Inhibition of PI3K**

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. **SRX3177** targets the alpha and delta isoforms of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[4]

#### **Inhibition of BRD4**



BRD4, a member of the BET family of proteins, is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-Myc. **SRX3177** binds to the bromodomains of BRD4, preventing its interaction with acetylated histones and thereby downregulating the expression of c-Myc and other pro-proliferative genes.[4]

## **Antiviral Activity**

Recent studies have highlighted the potential of **SRX3177** as an antiviral agent against SARS-CoV-2. The compound has been shown to block the replication of the virus in cell culture.[5]

# **Quantitative Biological Data**

The inhibitory activity of **SRX3177** against its primary targets and its efficacy in cellular assays have been quantified in several studies. The following tables summarize these key findings.

Table 2: In Vitro Inhibitory Activity of SRX3177

| Target   | IC50       |
|----------|------------|
| CDK4     | <2.5 nM[4] |
| CDK6     | 3.3 nM[4]  |
| ΡΙ3Κα    | 79 nM[4]   |
| ΡΙ3Κδ    | 83 nM[4]   |
| РІЗКу    | 3.18 μM[4] |
| BRD4 BD1 | 33 nM[4]   |
| BRD4 BD2 | 89 nM[4]   |

**Table 3: Cellular Activity of SRX3177** 



| Cell Line                                                                    | Assay                     | Value              |
|------------------------------------------------------------------------------|---------------------------|--------------------|
| Calu-3                                                                       | Cytotoxicity (CC50)       | 4.57 μM[5]         |
| Calu-3 (SARS-CoV-2 infected)                                                 | Antiviral Activity (IC50) | 0.25 μM[5]         |
| Mantle Cell Lymphoma, Neuroblastoma, and Hepatocellular Carcinoma Cell Lines | Antitumor Activity (IC50) | Nanomolar range[4] |

# **Signaling Pathway and Workflow Diagrams**

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by **SRX3177** and a conceptual workflow for its discovery and evaluation.



Click to download full resolution via product page

Caption: The CDK4/6-Rb Signaling Pathway and the inhibitory action of SRX3177.





Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of SRX3177.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Drug Discovery Workflow What is it? [vipergen.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [SRX3177: A Technical Guide to a Triple-Action Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543064#srx3177-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com